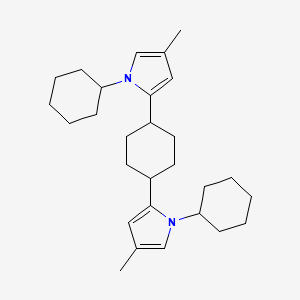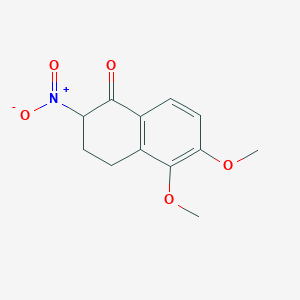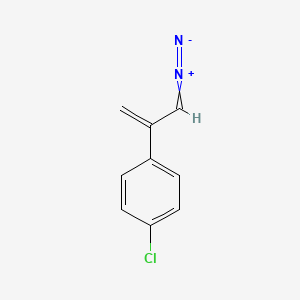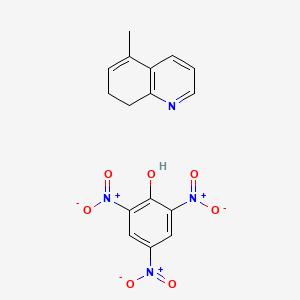![molecular formula C15H20N2 B14616411 1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole CAS No. 61019-42-9](/img/structure/B14616411.png)
1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole is a chemical compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their diverse range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound features a unique structure that combines a dimethylphenyl group with a butyl chain and an imidazole ring, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylphenyl derivatives and butyl imidazole precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Synthetic Routes: One common synthetic route involves the alkylation of 2,5-dimethylphenyl derivatives with butyl imidazole under controlled conditions.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2,5-dimethylphenyl imidazole, butyl imidazole, and other substituted imidazoles share structural similarities with this compound.
Uniqueness: The unique combination of a dimethylphenyl group with a butyl chain and an imidazole ring sets this compound apart from others.
Properties
CAS No. |
61019-42-9 |
|---|---|
Molecular Formula |
C15H20N2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
1-[2-(2,5-dimethylphenyl)butyl]imidazole |
InChI |
InChI=1S/C15H20N2/c1-4-14(10-17-8-7-16-11-17)15-9-12(2)5-6-13(15)3/h5-9,11,14H,4,10H2,1-3H3 |
InChI Key |
USTHURCPZHMETC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1C=CN=C1)C2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


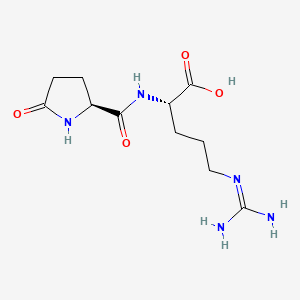
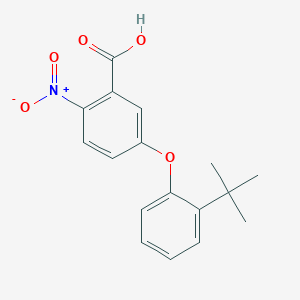

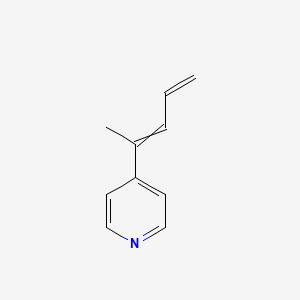
![Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate](/img/structure/B14616347.png)
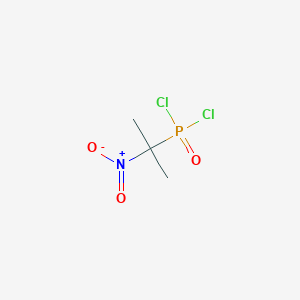
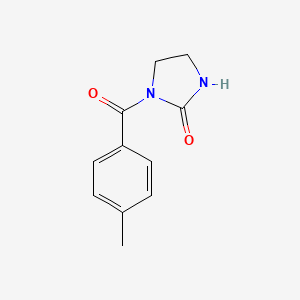
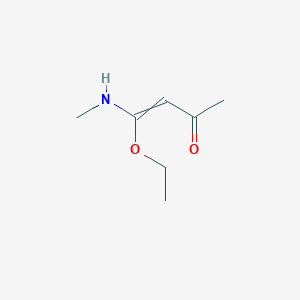
![Ethyl 2-cyano-3-[(cyclohexylmethyl)amino]prop-2-enoate](/img/structure/B14616381.png)
![6-hydroxy-7-methoxy-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-isoquinoline-1-carboxylic acid;hydrochloride](/img/structure/B14616384.png)
